1-Allyloxynaphthalene

Vue d'ensemble

Description

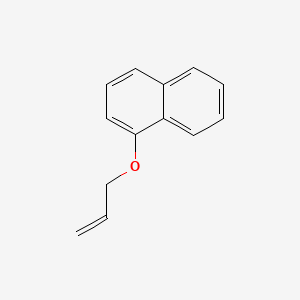

. It is a derivative of naphthalene, where an allyloxy group is attached to the first carbon of the naphthalene ring.

Méthodes De Préparation

1-Allyloxynaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthol with allyl bromide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

1-Naphthol+Allyl Bromide→this compound+HBr

In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

Claisen Rearrangement

The -sigmatropic Claisen rearrangement is the most prominent reaction of this compound, yielding 2-allyl-1-naphthol as the primary product.

Thermal Conditions

-

Standard reaction : Heating at 180°C for 6 hours in various solvents (e.g., decalin, diethylaniline) achieves an 82% yield of 2-allyl-1-naphthol .

-

Solvent effects :

| Condition | Temperature | Time | Solvent | Product (Yield %) |

|---|---|---|---|---|

| Thermal heating | 180°C | 6 h | Various | 2-Allyl-1-naphthol (82) |

| Microwave | 80°C | 30 min | FeCl₃ | 2-Methylcoumaran (1c) |

Catalyzed Pathways

-

FeCl₃ catalysis : Enables Claisen rearrangement at lower temperatures (80°C under microwave irradiation), followed by cyclization to 2-methylcoumaran (1c) .

-

Mechanism : FeCl₃ coordinates with the oxygen atom, polarizing the transition state and reducing activation energy () .

Intermolecular Rearrangement

At elevated temperatures in polar solvents, this compound undergoes intermolecular rearrangement via ionic intermediates.

Key Findings

-

Solvent dependency :

-

Temperature sensitivity : Higher temperatures (>160°C) favor intermolecular pathways due to solvent nucleophilicity and cation stability .

| Substrate | Solvent | Temperature | Major Product (Yield %) |

|---|---|---|---|

| This compound | DEG | 160°C | 2-Cinnamyl-1-naphthol (~40%) |

| This compound | Decalin | 110°C | 2-Allyl-1-naphthol (~25%) |

Cyclization and Ring-Closing Metathesis

This compound derivatives participate in cyclization reactions to form fused heterocycles.

Cyclization to Dihydro-Naphthoxepines

-

Reaction sequence :

| Starting Material | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 2-Allyl-1-naphthol | Grubbs’ (II) | 5-Substituted naphthoxepine | 55–60 |

Claisen Rearrangement Pathway

-

Proceeds via a cyclic transition state , accelerated by electron density at the ipso and ortho positions of the naphthalene ring .

-

Kinetics : Follows first-order kinetics, with values derived from Arrhenius plots (e.g., ) .

Intermolecular Rearrangement Mechanism

-

Initiated by solvent-assisted ionization to form a cinnamyl cation and naphthoxy anion, followed by recombination .

-

Dominant in polar solvents (e.g., DEG) due to stabilization of ionic intermediates .

Comparative Reactivity

This compound exhibits higher reactivity than its 2-naphthyl isomer due to destabilization from peri-proton repulsion, lowering the activation energy .

Applications De Recherche Scientifique

Chemical Synthesis

1-Allyloxynaphthalene serves as an important intermediate in organic synthesis. Its unique allyloxy group enables the preparation of more complex naphthalene derivatives, which are essential in the development of various chemical products.

Key Reactions:

- Claisen Rearrangement : The compound can undergo Claisen rearrangements to yield products such as 2-(1-phenylallyl)-1-naphthol and 4-cinnamyl-1-naphthol, demonstrating its utility in synthetic organic chemistry .

- Electrophilic Substitution : It has been utilized in electrophilic substitution reactions, leading to the formation of various naphthalene derivatives that are valuable in materials science and agrochemicals .

Biological Activities

Research indicates that this compound possesses potential biological activities, making it a candidate for further investigation in medicinal chemistry.

Biological Properties:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Cytotoxicity : In vitro studies have evaluated its cytotoxic effects on various cell lines, revealing potential applications in cancer treatment .

Medicinal Applications

The compound's structural features make it a promising candidate in drug development, particularly for treating cancer and infectious diseases.

Case Study: Propranolol Intermediate Synthesis

- Recent research has highlighted an improved method for synthesizing a propranolol intermediate using this compound. This method offers advantages over previous approaches, including higher yields and reduced reaction times .

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the production of polymers and resins due to its reactive allyloxy group. This makes it valuable in materials science for developing new materials with specific properties.

Mécanisme D'action

The mechanism by which 1-allyloxynaphthalene exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparaison Avec Des Composés Similaires

1-Allyloxynaphthalene can be compared with other naphthalene derivatives such as:

1-Methoxynaphthalene: Similar in structure but with a methoxy group instead of an allyloxy group. It has different reactivity and applications.

1-Hydroxynaphthalene: The hydroxyl group makes it more reactive in certain chemical reactions, such as forming esters and ethers.

1-Bromonaphthalene: The bromine atom provides a site for further functionalization through substitution reactions.

The uniqueness of this compound lies in its allyloxy group, which imparts specific reactivity and potential for diverse applications.

Activité Biologique

1-Allyloxynaphthalene is a derivative of naphthalene characterized by the presence of an allyloxy group at the first carbon of the naphthalene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and antioxidant properties.

This compound (CAS Number: 20009-25-0) can be synthesized through various organic reactions, including Claisen rearrangements and other synthetic methodologies. The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex naphthalene derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

| Microbial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

Antioxidant Activity

The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems. This activity is attributed to the compound's ability to donate electrons and stabilize free radicals .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may stem from its capacity to disrupt microbial cell membranes or inhibit metabolic pathways critical for microbial survival .

Study on Antimycobacterial Activity

A notable study evaluated the antimycobacterial activity of various naphthalene derivatives, including this compound, against Mycobacterium avium. The findings demonstrated that certain derivatives exhibited two-fold higher activity than standard antibiotics like rifampicin, indicating a promising avenue for drug development against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications on the naphthalene ring significantly influence biological activity. For example, substituents on the aromatic ring can enhance or diminish the compound's efficacy against specific pathogens. This insight is crucial for designing more potent derivatives with targeted biological activities .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other naphthalene derivatives is useful:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-Methoxynaphthalene | Low | Moderate |

| 1-Hydroxynaphthalene | High | High |

This table indicates that while some derivatives exhibit varying degrees of biological activity, this compound stands out for both its antimicrobial and antioxidant properties.

Propriétés

IUPAC Name |

1-prop-2-enoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYMCUPQXZBCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341754 | |

| Record name | 1-Allyloxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20009-25-0 | |

| Record name | 1-Allyloxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research mentions an improved method for synthesizing a propranolol intermediate using 1-allyloxynaphthalene. What makes this method advantageous compared to previous approaches?

A1: The improved method described in the research paper [] offers several benefits over existing methods for preparing the propranolol intermediate, 3-(1-naphthoxy)-1,2-epoxypropane. These advantages include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.